3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro and difluoromethoxy groups, and the coupling with the thiazole moiety. Common reagents and conditions might include:
Formation of Benzothiophene Core: Cyclization reactions using sulfur sources and aromatic precursors.
Introduction of Chloro and Difluoromethoxy Groups: Halogenation and methoxylation reactions.
Coupling with Thiazole Moiety: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions might target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the chloro and difluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction could influence various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiazole Derivatives: Compounds containing the thiazole moiety with variations in other parts of the molecule.
Uniqueness
The uniqueness of 3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H9ClF2N2O2S2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClF2N2O2S2/c1-6-5-22-14(18-6)19-12(20)11-10(15)9-7(21-13(16)17)3-2-4-8(9)23-11/h2-5,13H,1H3,(H,18,19,20) |
InChI Key |
XGBLZYURIYHWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
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